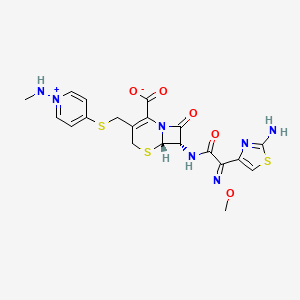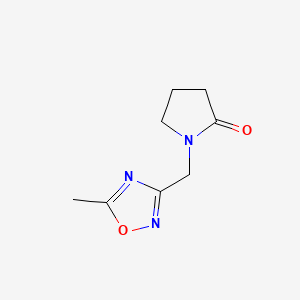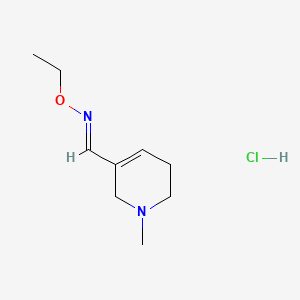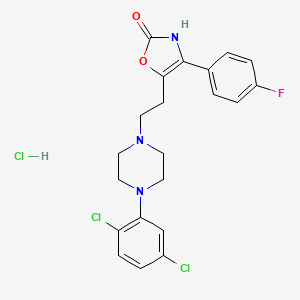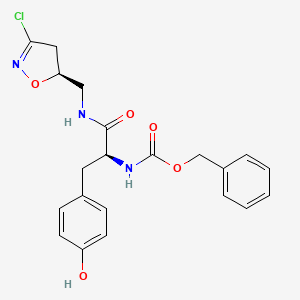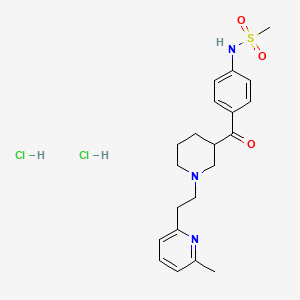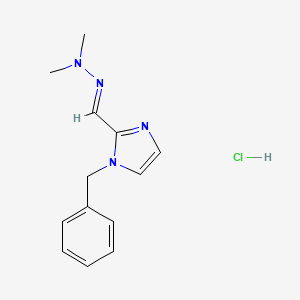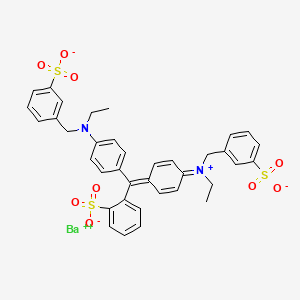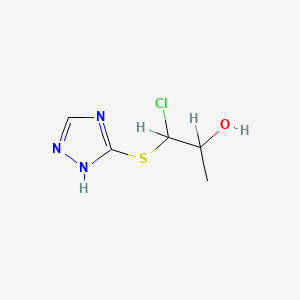![molecular formula C19H23Br2ClN2O2S B12756553 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide CAS No. 60969-87-1](/img/structure/B12756553.png)
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a chloro-substituted benzothiepine core and a piperazine ring
Métodos De Preparación
The synthesis of 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzothiepine derivative.
Chlorination: The benzothiepine core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Introduction: The chlorinated intermediate is then reacted with 4-methylpiperazine under appropriate conditions to introduce the piperazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted benzothiepine derivatives and piperazine-containing compounds.
Aplicaciones Científicas De Investigación
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of antipsychotic and antidepressant drugs.
Biological Research: It is used in studies investigating the interactions of piperazine-containing compounds with various biological targets, including neurotransmitter receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which are associated with its pharmacological effects.
Comparación Con Compuestos Similares
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide can be compared with other similar compounds, such as:
Clozapine: A well-known antipsychotic drug with a similar benzothiepine core and piperazine ring.
Olanzapine: Another antipsychotic agent with a thienobenzodiazepine structure.
Quetiapine: A dibenzothiazepine derivative used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide lies in its specific substitution pattern and the presence of hydroxyl groups, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Número CAS |
60969-87-1 |
|---|---|
Fórmula molecular |
C19H23Br2ClN2O2S |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide |
InChI |
InChI=1S/C19H21ClN2O2S.2BrH/c1-21-4-6-22(7-5-21)15-8-12-9-16(23)17(24)11-19(12)25-18-3-2-13(20)10-14(15)18;;/h2-3,9-11,15,23-24H,4-8H2,1H3;2*1H |
Clave InChI |
VXVXUPZLYYGVQY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CC3=CC(=C(C=C3SC4=C2C=C(C=C4)Cl)O)O.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




